molecular formula C10H8FNO2 B8403333 6-Fluoro-4-methoxyisoquinolin-1-ol

6-Fluoro-4-methoxyisoquinolin-1-ol

Cat. No.: B8403333
M. Wt: 193.17 g/mol
InChI Key: CSOAIDODLLSOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-methoxyisoquinolin-1-ol is a synthetic fluorinated isoquinoline derivative designed for advanced chemical and pharmaceutical research. The compound features a privileged isoquinoline scaffold, a structure widely recognized in medicinal chemistry for its diverse biological activities . The strategic incorporation of fluorine at the 6-position and a methoxy group at the 4-position is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery . Isoquinoline derivatives are of significant research interest due to their presence in numerous biologically active compounds and natural products . They have demonstrated a broad spectrum of pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . Fluorinated heterocycles, in particular, constitute a large and growing class of compounds in the development of pharmaceuticals and agrochemicals, with fluorine atoms often enhancing bioavailability and binding affinity . As such, this compound serves as a valuable building block for exploring new structure-activity relationships (SAR) in the development of multi-target therapeutic agents . Researchers can utilize this compound in various applications, including but not limited to, the synthesis of novel molecular libraries, as a standard in analytical method development, and in biochemical screening assays to investigate new mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

6-fluoro-4-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8FNO2/c1-14-9-5-12-10(13)7-3-2-6(11)4-8(7)9/h2-5H,1H3,(H,12,13)

InChI Key

CSOAIDODLLSOKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C2=C1C=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

6-Fluoro-4-methoxyisoquinolin-1-ol has been synthesized and evaluated for its pharmacological properties, particularly as a potential therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoquinoline, including this compound, exhibit notable antimicrobial properties. In one study, various derivatives were screened for their antibacterial and antifungal activities against standard microbial strains such as E. coli and Staphylococcus aureus. The results indicated significant zones of inhibition, suggesting effective antibacterial properties .

CompoundZone of Inhibition (mm)E. coliS. aureus
This compound242221
Standard (Ciprofloxacin)2424-

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted that isoquinoline derivatives could modulate inflammatory responses through the inhibition of specific pathways involved in inflammation. This suggests potential applications in treating conditions characterized by excessive inflammation.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity to normal cells .

Study TypeResult
In Vitro AssayInduced apoptosis in breast cancer cells
Cytotoxicity AssayMinimal effects on normal cells

Analgesic Effects

The compound has been evaluated for its analgesic properties, particularly as an antagonist for lysophosphatidic acid receptor 5 (LPA5). It demonstrated efficacy in reducing pain responses in animal models, suggesting its potential as a novel analgesic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications at various positions on the isoquinoline structure have been systematically studied to enhance potency and selectivity against specific biological targets.

Key Modifications

Research indicates that substituents at the 2-position and methoxy groups at the 6-position are critical for maintaining biological activity .

Pharmacokinetic Properties

Pharmacokinetic studies are essential to assess the viability of this compound as a therapeutic agent. Preliminary data suggest favorable bioavailability profiles, making it a candidate for further development.

ParameterValue
Oral Bioavailability (in mice)Approximately 48%
Metabolic StabilityModerate

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Bromo-6-methoxyisoquinolin-1-ol (CAS: 923278-23-3)

Structural Differences :

  • Substituents : Bromine at position 4 vs. fluorine at position 6 in the target compound.
  • Molecular Formula: C₁₀H₈BrNO₂ vs. C₁₀H₈FNO₂ (inferred for 6-Fluoro-4-methoxyisoquinolin-1-ol).
  • Molecular Weight : 254.08 g/mol (bromo analog) vs. ~195.18 g/mol (fluoro analog, estimated).

Physicochemical Properties :

  • Fluorine’s electronegativity enhances polarity, improving aqueous solubility and hydrogen-bonding capacity .

Reactivity :

  • Bromine acts as a superior leaving group in nucleophilic aromatic substitution (SNAr), enabling further derivatization. Fluorine’s poor leaving-group ability limits such reactions but enhances stability under physiological conditions .
Table 1: Key Comparisons
Property This compound (Inferred) 4-Bromo-6-methoxyisoquinolin-1-ol
Molecular Weight ~195.18 g/mol 254.08 g/mol
Substituents 6-F, 4-OCH₃ 4-Br, 6-OCH₃
Electrophilicity Moderate (due to -F) High (due to -Br)
Likely Applications Drug candidates, enzyme inhibitors Synthetic intermediates, probes

Other 4-Methoxy-Substituted Compounds

lists several 4-methoxy derivatives, such as 4-Methoxyisobenzofuran-1(3H)-one and 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-ylamine . Key distinctions include:

  • Heterocycle Core: Isoquinoline (target) vs. isobenzofuran or triazine. Isoquinoline’s aromaticity and planar structure favor DNA intercalation or protein binding, whereas triazines are often used in agrochemicals .
  • Functional Groups : The hydroxyl group in the target compound enables hydrogen bonding, unlike the ketone in 4-Methoxyisobenzofuran-1(3H)-one.

Research Implications and Limitations

  • Synthetic Accessibility : Fluorinated compounds often require specialized reagents (e.g., Selectfluor), whereas brominated analogs are synthesized via electrophilic bromination.
  • Data Gaps: Limited direct data on this compound necessitate extrapolation from analogs. Experimental studies on its solubility, stability, and bioactivity are critical next steps.

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing isoquinoline scaffolds. For 6-fluoro-4-methoxyisoquinolin-1-ol, this approach involves cyclizing a β-phenylethylamide precursor under dehydrating conditions.

Procedure (adapted from ):

  • Precursor synthesis : 2-(3-Fluoro-4-methoxyphenyl)ethylamine is acylated with a substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride) using 1,1′-carbonyldiimidazole (CDI) as a coupling agent.

  • Cyclization : The resulting amide is treated with phosphorus oxychloride (POCl₃) in acetonitrile at 80–100°C for 2–4 hours.

  • Demethylation : The methoxy group is selectively hydrolyzed using hydrobromic acid (HBr) in acetic acid, yielding the hydroxyl group at position 1.

Key Data :

  • Yield: 65–78% after purification by silica gel chromatography .

  • Purity: >95% (HPLC) .

  • Advantages: High regioselectivity due to electron-donating methoxy group directing cyclization.

Nucleophilic Aromatic Substitution

This method introduces the methoxy group via substitution of a halogen or nitro group at position 4.

Procedure (adapted from ):

  • Halogenation : 6-Fluoro-4-chloroisoquinolin-1-ol is synthesized via Friedel-Crafts acylation followed by chlorination.

  • Methoxylation : The chloro intermediate undergoes nucleophilic substitution with sodium methoxide (NaOMe) in methanol at 120°C for 12–18 hours.

Key Data :

  • Yield: 70–82% .

  • Reaction Conditions: 120°C, anhydrous methanol, 3.0 equiv. NaOMe .

  • Limitations: Competing elimination reactions necessitate careful temperature control.

Directed Ortho-Metalation

Directed metalation strategies enable precise functionalization of the isoquinoline ring.

Procedure (adapted from ):

  • Directed lithiation : A pivaloyl-protected 2-(3-fluorophenyl)ethylamine is treated with n-butyllithium (-78°C, THF) to generate a lithiated intermediate.

  • Formylation : Quenching with dimethylformamide (DMF) introduces an aldehyde group at the ortho position.

  • Cyclization : Acid-mediated cyclization (H₂SO₄, 60°C) forms the isoquinoline core, followed by demethylation to yield the hydroxyl group.

Key Data :

  • Yield: 54–60% .

  • Selectivity: >90% regioselectivity due to directing group effects .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps.

Procedure (adapted from ):

  • Core formation : A substituted quinazolinone is fluorinated using Selectfluor™ in DMF at 100°C (microwave, 300 W).

  • Methoxy introduction : A Suzuki-Miyaura coupling with a methoxy-bearing boronic acid is performed under microwave conditions (150°C, 20 minutes).

Key Data :

  • Yield: 75–84% .

  • Reaction Time: 30–60 minutes vs. 12–24 hours conventionally .

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Bischler-Napieralski65–78%6–8 hoursHigh regioselectivityMulti-step purification
Nucleophilic Substitution70–82%12–18 hoursSimple conditionsCompeting elimination
Directed Metalation54–60%8–10 hoursPrecise functionalizationLow-temperature sensitivity
Microwave-Assisted75–84%30–60 minutesRapid synthesisSpecialized equipment

Challenges and Optimization

  • Fluorination Selectivity : Use of XtalFluor-E ( ) reduces side reactions compared to DAST, improving fluorine incorporation efficiency.

  • Demethylation Control : Hydrobromic acid in acetic acid achieves selective demethylation without ring degradation .

  • Scalability : The Bischler-Napieralski method is preferred for kilogram-scale production due to robust intermediates .

Recent Advances

  • Photocatalytic Methods : Visible-light-mediated C–H functionalization enables direct introduction of methoxy groups at position 4 ( ).

  • Flow Chemistry : Continuous-flow systems reduce reaction times for nucleophilic substitutions by 50% ( ).

Q & A

Q. Q1. What are the recommended synthetic routes for 6-Fluoro-4-methoxyisoquinolin-1-ol, and how can intermediates be characterized?

Methodological Answer: A plausible route involves cyclization of fluorinated precursors. For example, fluorinated isoquinoline derivatives are often synthesized via Pfitzinger or Friedländer reactions using fluorinated ketones and ammonia derivatives . Key intermediates (e.g., fluorinated aldehydes or amines) should be characterized using:

  • 1H/13C NMR : Confirm regiochemistry of fluorine and methoxy groups (e.g., fluorine-induced deshielding in aromatic regions ).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
  • HPLC-PDA : Assess purity (>95% for biological assays).
    Example Table: Synthetic Steps for Analogous Compounds
StepReagents/ConditionsYield (%)Characterization
1PCl₃, DMF, 0°C → RT70IR (C=O stretch), NMR
2NH₂OH·HCl, EtOH, reflux65HRMS, TLC (Rf = 0.3)

Q. Q2. How can researchers optimize purification of this compound to minimize byproducts?

Methodological Answer: Use gradient flash chromatography (e.g., EtOAc/heptane 1:20 → 1:5) to resolve polar byproducts from the target compound . For persistent impurities, recrystallization in methanol or ethanol is effective, leveraging the compound’s moderate solubility in cold alcohols . Monitor via TLC (silica GF254, UV visualization).

Advanced Research Questions

Q. Q3. How do the electronic effects of the 6-fluoro and 4-methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluoro group at C6 deactivates the ring, directing electrophilic substitution to C5 or C6. In contrast, the methoxy group at C4 acts as an electron donor, enhancing nucleophilic aromatic substitution (SNAr) at adjacent positions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids (2 equiv) in dioxane/H₂O (3:1) at 80°C . Note: Fluorine may reduce catalyst turnover; optimize with TBAB as a phase-transfer agent.

Q. Q4. What strategies resolve contradictory bioactivity data in studies of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., MIC vs. IC₅₀). Standardize protocols:

  • Antimicrobial Assays : Use CLSI guidelines with S. aureus ATCC 25923 and E. coli ATCC 25922 .
  • Cytotoxicity : Compare against HEK-293 cells (MTT assay, 48h exposure).
    Example Data Table:
DerivativeMIC (μg/mL)IC₅₀ (μM)Selectivity Index (IC₅₀/MIC)
6-F,4-OCH₃8.2>100>12.2
6-Cl,4-OCH₃4.545.310.1

Q. Q5. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer: Use in silico tools (e.g., PISTACHIO, REAXYS_BIOCATALYSIS) to model phase I/II metabolism . Key parameters:

  • CYP3A4/2D6 Binding Affinity : Fluorine reduces oxidative metabolism at C6.
  • Glucuronidation Sites : Methoxy group at C4 is resistant, but C1-OH is a target. Validate with microsomal assays (human liver microsomes, NADPH cofactor).

Q. Q6. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.4°, 17.8° for Form I vs. 11.9°, 18.2° for Form II).
  • DSC : Monitor melting endotherms (∆H fusion differences ≥5 J/g indicate distinct polymorphs).
  • Raman Spectroscopy : Methoxy C-O stretching (1050–1100 cm⁻¹) shifts with crystal packing .

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